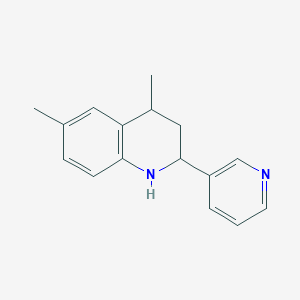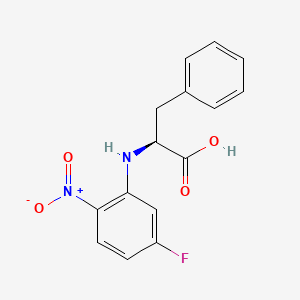
N-(5-Fluoro-2-nitrophenyl)-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Fluoro-2-nitrophenyl)-L-phenylalanine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to the amino acid L-phenylalanine. The unique structural features of this compound make it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-2-nitrophenyl)-L-phenylalanine typically involves the nitration of a fluorinated phenylalanine derivative. One common method includes the reaction of 5-fluoro-2-nitrobenzene with L-phenylalanine under specific conditions to yield the desired product. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the nitration and subsequent coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods often employ micro packed-bed reactors filled with suitable catalysts to achieve high conversion rates and selectivity under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Fluoro-2-nitrophenyl)-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and electrophiles such as halogens for substitution reactions. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to elevated levels depending on the desired reaction.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted phenylalanine derivatives, and various other functionalized compounds depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(5-Fluoro-2-nitrophenyl)-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of N-(5-Fluoro-2-nitrophenyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom and nitro group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Fluoro-2-nitrophenyl)morpholin-4-amine: This compound shares the fluorine and nitro groups but differs in the presence of a morpholine ring instead of the phenylalanine moiety.
2-Fluoro-5-nitroaniline: Another similar compound that contains the fluorine and nitro groups but lacks the phenylalanine structure.
Uniqueness
N-(5-Fluoro-2-nitrophenyl)-L-phenylalanine is unique due to its combination of a fluorinated nitrophenyl group with the amino acid L-phenylalanine. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable subject of study in various research fields.
Propriétés
Numéro CAS |
479677-27-5 |
|---|---|
Formule moléculaire |
C15H13FN2O4 |
Poids moléculaire |
304.27 g/mol |
Nom IUPAC |
(2S)-2-(5-fluoro-2-nitroanilino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H13FN2O4/c16-11-6-7-14(18(21)22)12(9-11)17-13(15(19)20)8-10-4-2-1-3-5-10/h1-7,9,13,17H,8H2,(H,19,20)/t13-/m0/s1 |
Clé InChI |
BQMYPKCEZIRUJB-ZDUSSCGKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=C(C=CC(=C2)F)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NC2=C(C=CC(=C2)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclodecane, [chloro[(4-methylphenyl)sulfinyl]methylene]-](/img/structure/B12580400.png)
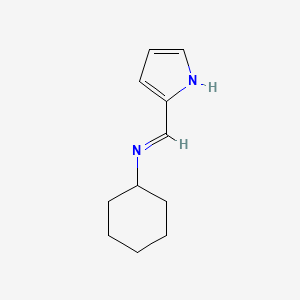
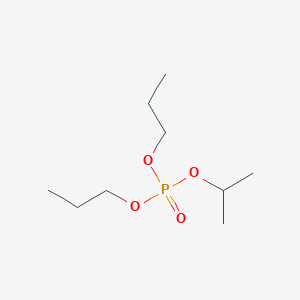
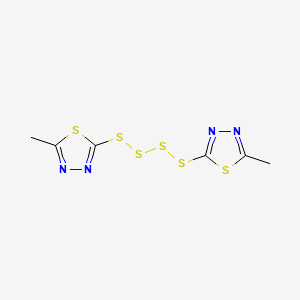
![2,2'-Oxybis[5-(1H-tetrazol-1-yl)aniline]](/img/structure/B12580427.png)
silyl}butanenitrile](/img/structure/B12580435.png)
![Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane](/img/structure/B12580443.png)
![Benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]-](/img/structure/B12580445.png)
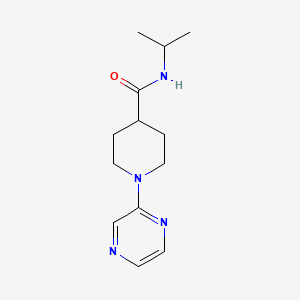
![Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]-](/img/structure/B12580460.png)
![2,2',7,7'-Tetra(pyren-1-yl)-9,9'-spirobi[fluorene]](/img/structure/B12580462.png)
![2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid](/img/structure/B12580467.png)
